An In-Depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate
An In-Depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a specialized chemical intermediate with the CAS Number 1049677-55-5 . Due to the limited availability of detailed public information on this specific molecule, this guide focuses on its foundational aspects, including a proposed, robust synthetic protocol based on established chemical principles. Furthermore, it delves into the significance of the aminopyridine scaffold in medicinal chemistry, contextualizing the potential applications of the title compound in drug discovery and development. This document serves as a practical resource, offering both theoretical grounding and actionable experimental guidance for researchers working with this and related compounds.
Introduction: The Strategic Importance of Substituted Aminopyridines in Medicinal Chemistry
The aminopyridine moiety is a privileged scaffold in modern drug discovery, valued for its unique electronic properties and its ability to form key interactions with biological targets.[1] As a bioisostere for other aromatic systems, the pyridine ring can modulate a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, metabolic stability, and target-binding affinity. The introduction of an amino group provides a critical handle for further synthetic elaboration and can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[2]
Compounds bearing the aminopyridine core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyridine ring, such as the methoxy groups present in the title compound, allows for fine-tuning of the molecule's three-dimensional structure and electronic distribution, thereby influencing its biological activity.
The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its stability in a broad range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[5] The title compound, tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, therefore represents a valuable building block, enabling the controlled introduction of the 4,5-dimethoxy-3-aminopyridinyl moiety into more complex molecular architectures destined for biological evaluation.
Physicochemical Properties and Data
A summary of the key physicochemical properties of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1049677-55-5 | [6][7] |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [6][7] |
| Molecular Weight | 254.28 g/mol | [7] |
| Appearance | Solid (predicted) | |
| Precursor CAS | 1087659-17-3 (4,5-Dimethoxypyridin-3-amine) |
Proposed Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate
The most direct and efficient synthetic route to the title compound commences with the commercially available precursor, 4,5-dimethoxypyridin-3-amine. The synthesis involves a single, high-yielding step: the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to the title compound.
Detailed Experimental Protocol: Boc Protection of 4,5-Dimethoxypyridin-3-amine
This protocol is based on standard and widely accepted methods for the N-tert-butoxycarbonylation of amines.[3][4] The electron-donating nature of the two methoxy groups on the pyridine ring increases the nucleophilicity of the 3-amino group, facilitating its reaction with di-tert-butyl dicarbonate.
Materials and Reagents:
-
4,5-Dimethoxypyridin-3-amine (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (0.1 eq. as catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxypyridin-3-amine.
-
Dissolve the amine in a suitable volume of anhydrous DCM or THF (approximately 0.1 M concentration).
-
Add the base to the solution. If using triethylamine, it can be added at this stage. If using DMAP as a catalyst, it is also added here.
-
To the stirring solution, add di-tert-butyl dicarbonate portion-wise at room temperature. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.
Rationale for Experimental Choices
-
Choice of Reagent: Di-tert-butyl dicarbonate is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Choice of Base: Triethylamine acts as a scavenger for the acidic byproduct formed during the reaction. DMAP is a more potent acylation catalyst and can be used in smaller quantities to accelerate the reaction, especially if the amine is weakly nucleophilic. For an electron-rich amine like the substrate, triethylamine should be sufficient.
-
Choice of Solvent: DCM and THF are excellent choices as they are relatively inert and effectively solubilize the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the (Boc)₂O.
-
Workup and Purification: The aqueous workup with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts. Flash chromatography is a standard and effective method for purifying the final product to a high degree.
Potential Applications in Drug Discovery
While specific applications for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate are not yet widely reported in the literature, the structural motif it carries is of significant interest in medicinal chemistry. The 3-amino-4,5-dimethoxypyridine core can be incorporated into larger molecules to explore structure-activity relationships in various therapeutic areas.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The amino group at the 3-position, once deprotected, can serve as a key hydrogen bond donor.
-
GPCR Ligands: The aminopyridine scaffold is present in numerous ligands for G-protein coupled receptors, where it can participate in polar interactions within the receptor's binding pocket.
-
Antimicrobial and Antiviral Agents: The nitrogen atom in the pyridine ring can be crucial for activity against various pathogens. The overall substitution pattern influences the molecule's ability to penetrate cell membranes and interact with intracellular targets.[8]
The title compound serves as a versatile intermediate, allowing for the strategic incorporation of the 4,5-dimethoxy-3-aminopyridinyl pharmacophore into novel drug candidates. The Boc-protected amine allows for other chemical transformations to be performed on different parts of the molecule before the final deprotection step to reveal the active amine.
Conclusion
tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS: 1049677-55-5) is a valuable chemical building block for the synthesis of complex molecules in the realm of drug discovery. Although detailed studies on this specific compound are not abundant, its synthesis is readily achievable from its commercially available precursor, 4,5-dimethoxypyridin-3-amine, via a standard Boc protection protocol. The strategic importance of the substituted aminopyridine scaffold in medicinal chemistry underscores the potential of this compound as a key intermediate for the development of novel therapeutics across a range of disease areas. This guide provides the necessary foundational knowledge and a robust synthetic protocol to enable researchers to effectively utilize this compound in their research endeavors.
References
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). ResearchGate. [Link]
-
Rapid Amination of Methoxy Pyridines with Aliphatic Amines. JConsort: Consortium of Research Journals. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Bentham Science. [Link]
-
Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
- Process for preparation of nitropyridine derivatives.
-
Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com. [Link]
-
1049677-55-5 tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. ChemSigma. [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
2,3-diaminopyridine. Organic Syntheses. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Synthetic method of 3, 4-diaminopyridine.
-
Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
